

# High-Performance Stock Solution Preparation: CC-930 (Tanzisertib)

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## Compound of Interest

Compound Name:	CC-930
CAS No.:	1629774-47-5
Cat. No.:	B10775932

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## Executive Summary

Reproducibility in pharmacological assays hinges on the integrity of the initial stock solution. **CC-930** (Tanzisertib) is a potent, orally active inhibitor of the c-Jun N-terminal kinase (JNK) isoforms (JNK1/2/3).[1] While highly effective in fibrotic and inflammatory models, its hydrophobic nature requires precise solvation techniques to prevent micro-precipitation—a common source of "silent" experimental failure where the effective concentration drops below the calculated value.

This guide provides a rigorous, self-validating protocol for preparing, storing, and handling **CC-930** stock solutions in Dimethyl Sulfoxide (DMSO), ensuring maximum biological activity and data consistency.

## Physicochemical Profile

Understanding the physical constraints of the molecule is the first step in assay design.

Property	Specification
Compound Name	CC-930 (Tanzisertib)
CAS Number	899805-25-5
Molecular Formula	C <sub>21</sub> H <sub>23</sub> F <sub>3</sub> N <sub>6</sub> O
Molecular Weight	448.44 g/mol
Target	JNK1, JNK2, JNK3
Solubility (DMSO)	≥ 50 mg/mL (approx. 111 mM)
Solubility (Water)	Insoluble (requires organic co-solvent)
Appearance	Off-white to yellow solid

## Materials & Equipment Standards

To maintain Trustworthiness and Integrity, use only materials that prevent contamination and degradation.

- Solvent: Anhydrous DMSO (≥99.9%), sterile-filtered.
  - Expert Insight: DMSO is highly hygroscopic.[2] It absorbs water from the atmosphere, which decreases the solubility of hydrophobic drugs like **CC-930** and causes gradual precipitation over time. Always use fresh or single-use aliquots of DMSO.
- Vials: Amber borosilicate glass vials with Teflon-lined caps.
  - Reasoning: Plasticizers in standard polypropylene tubes can leach into DMSO; amber glass protects from potential photodegradation.
- Gas Phase: Nitrogen or Argon gas (optional but recommended for long-term storage) to displace oxygen and moisture.

## Protocol: Preparation of Stock Solution (10 mM)

This protocol targets a 10 mM stock concentration, a standard starting point for most in vitro IC<sub>50</sub> assays, allowing for 1000x dilution to reach typical working ranges (1–10 μM) with 0.1%

DMSO final concentration.

## Step 1: Molar Calculations

Before opening the vial, calculate the required volume of DMSO. Do not rely on the "nominal" weight on the vendor label; always weigh the solid if high precision is required, or add solvent based on the vendor's specific batch weight.

Formula:

Example: To prepare 10 mM (0.01 M) stock from 5 mg of **CC-930**:

## Step 2: Solvation Workflow

- Equilibration: Allow the vial of **CC-930** to reach room temperature before opening.
  - Causality: Opening a cold vial in humid air causes condensation inside, introducing water that aids degradation.
- Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
- Dissolution: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
  - Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
- Sterilization (Optional): If using for long-term cell culture, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or Cellulose Acetate as they may bind the drug.

## Visualization: Stock Preparation Workflow



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Figure 1: Step-by-step workflow for preparing a stable **CC-930** stock solution.

## Storage & Handling Protocols

Stability is a function of temperature and freeze-thaw cycles.[3] **CC-930** is chemically stable but physically prone to precipitation if moisture enters the DMSO.

Storage Condition	Stability Estimate	Recommendation
Room Temp (25°C)	< 24 Hours	Use immediately for experiments.
-20°C	1–3 Months	Acceptable for active use.
-80°C	6–12 Months	Optimal for long-term banking.

The "Golden Rule" of Aliquoting: Never refreeze the main stock bottle. Prepare single-use aliquots (e.g., 20–50 µL) immediately after solvation.

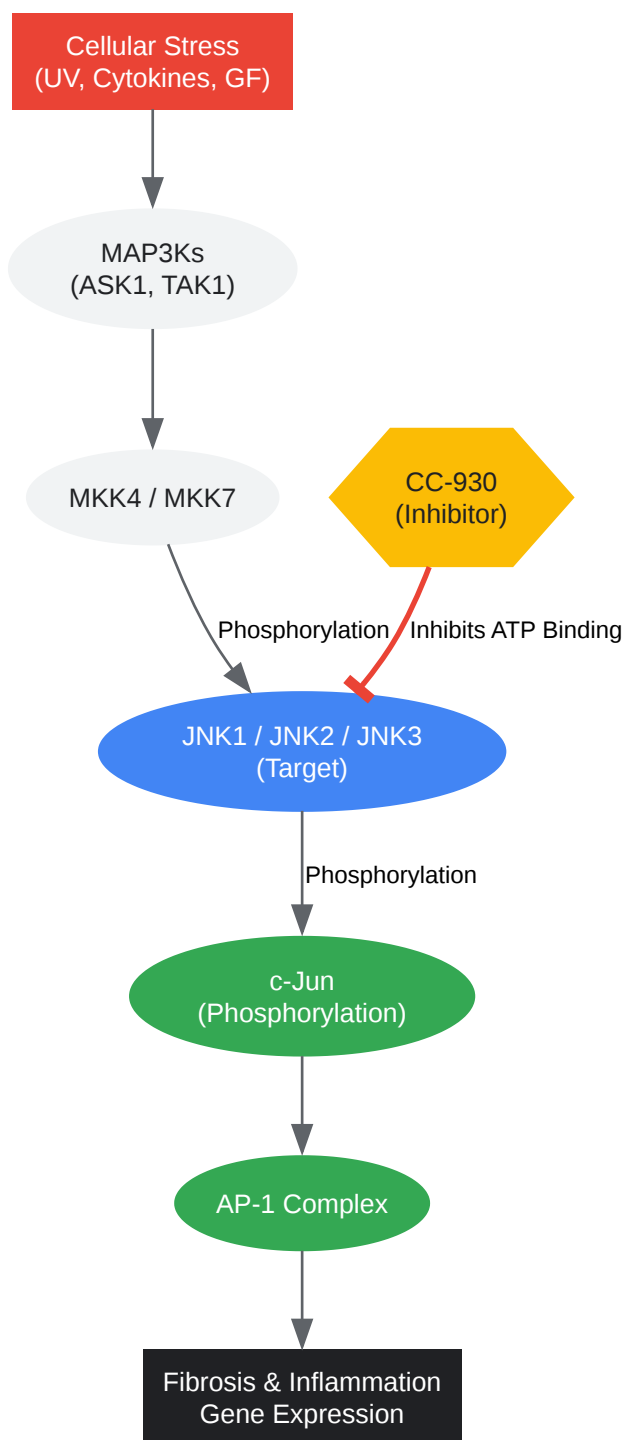
- Dispense stock into small amber glass vials or high-quality polypropylene PCR tubes (if glass is unavailable).
- Seal tightly (Parafilm recommended for long storage).
- Thaw only once. Discard unused thawed material.

## Biological Context: The JNK Pathway

**CC-930** acts by competing for the ATP binding site of JNK kinases.[4] In cellular assays, it prevents the phosphorylation of c-Jun, thereby inhibiting AP-1 mediated transcription of pro-fibrotic and inflammatory genes.

Experimental Design Note: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration is < 0.5% (ideally 0.1%) to avoid solvent toxicity, which can mimic JNK inhibition effects.

## Visualization: JNK Signaling & CC-930 Inhibition



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Figure 2: Mechanism of Action. **CC-930** blocks JNK activity, preventing downstream c-Jun phosphorylation.

## Quality Control & Troubleshooting

Self-Validation Check: Before treating cells, perform a "Mock Dilution":

- Pipette 1  $\mu$ L of stock into 1 mL of culture media (1:1000 dilution).
- Vortex and wait 15 minutes.
- Inspect under a microscope (10x/20x).
  - Pass: Solution is clear.
  - Fail: Crystalline needles or "oily" drops visible. This indicates the compound has crashed out; the effective dose is unknown.

Troubleshooting Table:

Issue	Possible Cause	Solution
Precipitate in Thawed Stock	DMSO absorbed water (hygroscopic).	Warm to 37°C and sonicate. If it fails, discard and make fresh with new anhydrous DMSO.
Cytotoxicity in Controls	DMSO concentration > 0.5%.	Reduce final DMSO % or include a vehicle-only control to normalize data.
Inconsistent IC50 Data	Serial dilution errors or precipitation.	Perform serial dilutions in DMSO first, then transfer to media (keep solvent % constant).

## References

- Plantevin-Krenitsky, V., et al. (2012). Discovery of **CC-930**, an orally active anti-fibrotic JNK inhibitor. *Bioorganic & Medicinal Chemistry Letters*. Retrieved from [[Link](#)]

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